Hmn-214
Overview
Description
HMN-214 is an orally bioavailable prodrug form of HMN-176 . It is an indirect inhibitor of polo-like kinase (PLK) activity that inhibits the proliferation of a variety of cancer cells . It interferes with the subcellular spatial location of polo-like kinase-1, a serine/threonine kinase that regulates critical mitotic events .
Synthesis Analysis
HMN-214 is administered orally and is rapidly converted to HMN-176 . The objectives of the study were to determine the maximum tolerated dose and the dose-limiting toxicities of HMN-214 when administered orally on a 21-day continuous dosing schedule every 28 days .Molecular Structure Analysis
The molecular formula of HMN-214 is C22H20N2O5S . It has an average mass of 424.470 Da and a mono-isotopic mass of 424.109283 Da .Chemical Reactions Analysis
HMN-214 is known to selectively interfere with PLK1 function . It significantly inhibits cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 in NB . It also induces apoptosis and significantly obstructs the cell cycle at the G2/M phase in NB cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2 .Physical And Chemical Properties Analysis
HMN-214 has a boiling point of 663.1±65.0 °C, a density of 1.2±0.1 g/cm3, and a molar volume of 342.2±7.0 cm3 . It is insoluble in water and ethanol but is soluble in DMSO .Scientific Research Applications
Inhibition of Polo-like Kinase 1 by HMN-214
HMN-214, a prodrug of HMN-176, has been identified as a significant inhibitor of Polo-like kinase 1 (PLK1), an essential component in cell cycle progression. The inhibition of PLK1 by HMN-214 shows promising results in the treatment of neuroblastoma (NB), a heterogeneous solid tumor occurring in early embryonic stages and accounting for a substantial portion of pediatric cancer deaths. The study by Chilamakuri et al.
(2022) found that HMN-214 significantly inhibits NB proliferation and colony formation in various cell lines, induces apoptosis, and obstructs cell cycle progression at the G2/M phase by targeting multiple cell-cycle-related genes. The study highlights the potential of HMN-214 as a novel therapeutic approach for neuroblastoma treatment (Chilamakuri, Rouse, & Agarwal, 2022).
MicroRNA-214 in Cervical and Colorectal Cancer Cells
Another significant application of HMN-214 is related to MicroRNA-214 (miR-214), which has been shown to act as a tumor suppressor in human cervical and colorectal cancer cells. Chandrasekaran et al. (2016) identified high mobility group AT-hook 1 (HMGA1) as a novel target for miR-214-mediated suppression of growth and motility in these cancers. The study found that low expression of miR-214, along with elevated levels of HMGA1, may contribute to cervical and colorectal cancer progression. The regulation of HMGA1 by miR-214 opens new avenues for therapeutic strategies in treating these cancers (Chandrasekaran, Sathyanarayanan, & Karunagaran, 2016).
Safety And Hazards
properties
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHRKSTDPOHEN-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025981 | |
Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hmn-214 | |
CAS RN |
173529-46-9 | |
Record name | N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173529-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HMN 214 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HMN-214 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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